Pyrrolidine-1-carboximidamide hydrobromide
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Overview
Description
Pyrrolidine-1-carboximidamide hydrobromide is a chemical compound with the molecular formula C₅H₁₂BrN₃ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine-1-carboximidamide hydrobromide typically involves the reaction of pyrrolidine with cyanamide in the presence of hydrobromic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:
[ \text{Pyrrolidine} + \text{Cyanamide} + \text{HBr} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine-1-carboximidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are commonly employed.
Major Products Formed
Oxidation: Oxo derivatives of pyrrolidine.
Reduction: Various amine derivatives.
Substitution: Substituted pyrrolidine derivatives with different functional groups.
Scientific Research Applications
Pyrrolidine-1-carboximidamide hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of pyrrolidine-1-carboximidamide hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
Pyrrolidine-2,5-dione: A derivative with two carbonyl groups.
Proline: An amino acid with a pyrrolidine ring structure.
Uniqueness
Pyrrolidine-1-carboximidamide hydrobromide is unique due to the presence of the carboximidamide group and the hydrobromide salt form. These features confer distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
pyrrolidine-1-carboximidamide;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.BrH/c6-5(7)8-3-1-2-4-8;/h1-4H2,(H3,6,7);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHBTEAGXBELKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594834 |
Source
|
Record name | Pyrrolidine-1-carboximidamide--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-39-1 |
Source
|
Record name | Pyrrolidine-1-carboximidamide--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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